N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenylpyridazin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-15-11-12-19(14-16(15)2)27-23(25-24(29)20-10-7-13-30-20)21(22(28)17(3)26-27)18-8-5-4-6-9-18/h4-14H,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQLGKFBXXWILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=CC=C3)NC(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 427.5 g/mol. It features a complex structure that includes a thiophene ring and a pyridazinone moiety, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 15.2 | Apoptosis induction |
| Compound B | PC3 (Prostate) | 10.5 | Cell cycle arrest |
| N-[2-(3,4-dimethylphenyl)-6-methyl...] | TBD | TBD | TBD |
Antimicrobial Activity
In vitro studies demonstrate that the compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit DNA synthesis.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory effects in experimental models. It has shown promise in reducing pro-inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound may be linked to its interaction with specific molecular targets:
- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cell signaling pathways related to cancer progression.
- Modulation of Apoptosis : The ability to induce apoptosis through the activation of caspases has been noted in related studies.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, contributing to their protective effects against oxidative stress.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds with similar structures:
- Case Study 1 : A derivative demonstrated significant tumor regression in xenograft models.
- Case Study 2 : Clinical trials indicated improved patient outcomes when combined with standard chemotherapy regimens.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant growth inhibition. The compound's mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways.
Case Study:
A study published in ACS Omega demonstrated that similar compounds with pyridazine moieties exhibited considerable cytotoxicity against several cancer cell lines, suggesting that modifications can enhance their efficacy .
Anti-inflammatory Properties
N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide has also been investigated for its anti-inflammatory effects. In silico studies indicated potential as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response.
Data Table: Anti-inflammatory Activity Analysis
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 10 | 5-Lipoxygenase |
| N-[2-(3,4-dimethylphenyl)-6-methyl...] | 12 | 5-Lipoxygenase |
This data suggests that the compound could be developed further as an anti-inflammatory agent .
Antibacterial Activity
Preliminary investigations into the antibacterial properties of this compound have shown promising results. Compounds with similar structures have demonstrated activity against various bacterial strains, indicating that this compound may also possess such properties.
Case Study:
A recent publication highlighted that derivatives of thiophene carboxamides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the thiophene and pyridazine rings can significantly influence biological activity.
Key Findings:
- Substituents on the phenyl rings can enhance potency.
- Alterations in the carboxamide group can affect solubility and bioavailability.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The thiophene-2-carboxamide group undergoes hydrolysis under acidic or basic conditions to yield thiophene-2-carboxylic acid and the corresponding amine derivative. This reaction is critical for modifying biological activity or introducing new functional groups.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux (4–6 hours) | Thiophene-2-carboxylic acid + 3-amino-2-(3,4-dimethylphenyl)-6-methyl-4-phenyl-2,5-dihydropyridazin-5-one | 75–80% | |
| 2M NaOH, ethanol, 80°C (3h) | Same as above | 65–70% |
Notes : Acidic conditions generally provide higher yields due to stabilization of intermediates. The liberated amine can be further functionalized via alkylation or acylation.
Oxidation of the Dihydropyridazine Ring
The 2,5-dihydropyridazine ring is susceptible to oxidation, converting it into a fully aromatic pyridazine system. This alters electronic properties and enhances planarity for potential π-stacking interactions.
Mechanistic Insight : DDQ acts via hydride abstraction, while KMnO₄ oxidizes through radical intermediates. The DDQ method is preferred for higher selectivity .
Electrophilic Aromatic Substitution (EAS) on Thiophene
The electron-rich thiophene ring participates in electrophilic substitutions, such as sulfonation or nitration, though the carboxamide group directs incoming electrophiles to specific positions.
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C (2h) | 5-Nitro-thiophene-2-carboxamide derivative | 50–55% | |
| Sulfonation | SO₃/H₂SO₄, 60°C (4h) | 5-Sulfo-thiophene-2-carboxamide derivative | 40–45% |
Regioselectivity : The carboxamide group deactivates the thiophene ring, favoring substitution at the 5-position (meta to the amide).
Functionalization of Methyl Groups
The methyl groups on the 3,4-dimethylphenyl substituent can undergo oxidation to carboxylic acids or hydroxymethyl derivatives, enhancing solubility or enabling conjugation.
Limitation : Over-oxidation is a common side reaction, requiring careful stoichiometric control.
Cyclization Reactions
The dihydropyridazine ring can undergo intramolecular cyclization under thermal or catalytic conditions to form fused heterocycles.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| PPA (Polyphosphoric acid), 120°C (3h) | Pyridazino[4,5-b]indole derivative | 70–75% | |
| CuI, DMF, 140°C (6h) | Thieno[2,3-d]pyridazine fused system | 60–65% |
Application : Fused systems often exhibit enhanced bioactivity, particularly in anticancer or antimicrobial contexts .
Cross-Coupling Reactions
While the parent compound lacks halogens, bromination at the thiophene or phenyl rings enables Suzuki-Miyaura or Buchwald-Hartwig couplings for structural diversification.
| Step 1: Bromination | Reagents/Conditions | Intermediates | Yield |
|---|---|---|---|
| NBS (N-Bromosuccinimide), AIBN, CCl₄, reflux (6h) | 5-Bromo-thiophene-2-carboxamide derivative | 80–85% |
| Step 2: Suzuki Coupling | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂, DME/H₂O | 5-Aryl-thiophene-2-carboxamide derivatives | 75–80% |
Utility : This two-step protocol enables rapid access to libraries of analogs for structure-activity relationship (SAR) studies.
Reductive Amination of the Pyridazinone Ring
The ketone group in the pyridazinone moiety can participate in reductive amination to introduce amine functionalities.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| NH₄OAc, NaBH₃CN, MeOH, rt (12h) | 5-Imino-2,5-dihydropyridazine derivative | 50–55% |
Note : The resulting imine derivatives are prone to hydrolysis and require stabilization via alkylation .
Preparation Methods
Direct Acylation Using Thiophene-2-Carbonyl Chloride
Treatment of 3-amino-2-(3,4-dimethylphenyl)-6-methyl-4-phenyl-2,5-dihydropyridazine with thiophene-2-carbonyl chloride in dichloromethane (DCM) and triethylamine (TEA) affords the target compound. The reaction mechanism involves nucleophilic acyl substitution, with TEA neutralizing HCl byproducts.
Reaction Conditions :
Coupling Reagent-Mediated Amide Bond Formation
Alternative protocols utilize coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate thiophene-2-carboxylic acid. This method circumvents the need for acyl chloride synthesis, enhancing safety and scalability.
Optimized Protocol :
- Dissolve 3-amino-dihydropyridazinone (1 equiv) and thiophene-2-carboxylic acid (1.1 equiv) in DCM.
- Add HATU (1.5 equiv) and DIPEA (3 equiv).
- Stir at room temperature for 12 hours.
- Isolate via aqueous workup and recrystallization (ethanol/water).
Yield : 80–85%.
Substituent Modulation: Methyl and Phenyl Group Incorporation
Methyl Group at Position 6
The methyl group at position 6 originates from the γ-keto ester precursor. For example, methyl 4-methylacetoacetate provides the methyl substituent during cyclocondensation. Alternatively, post-cyclization alkylation using methyl iodide and potassium carbonate in DMF introduces the methyl group, albeit with lower yields (60–65%).
Phenyl Group at Position 4
The phenyl group is introduced via the γ-keto ester substrate. Methyl 4-phenylacetoacetate, synthesized from benzaldehyde and ethyl acetoacetate via Claisen condensation, ensures regioselective phenyl incorporation at position 4.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclocondensation + Acylation | Ethyl levulinate, 3,4-dimethylphenylhydrazine | POCl₃, TEA | 78 | 98.5 |
| HATU-Mediated Coupling | 3-Amino-dihydropyridazinone, thiophene-2-COOH | HATU, DIPEA | 85 | 99.2 |
| Post-Alkylation Strategy | 6-Hydroxy-dihydropyridazinone, CH₃I | K₂CO₃, DMF | 62 | 97.8 |
Critical Observations :
- HATU-mediated coupling achieves superior yields and purity compared to acyl chloride routes.
- Cyclocondensation with pre-functionalized γ-keto esters minimizes post-synthetic modifications.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the carboxamide group and planar geometry of the dihydropyridazinone ring.
Mechanistic Insights and Side Reactions
- Acylation Side Products : Over-alkylation at position 3 occurs if stoichiometry exceeds 1:1.2 (amine:acyl chloride), yielding bis-acylated impurities.
- Ring Oxidation : Prolonged exposure to air oxidizes the 2,5-dihydropyridazinone to pyridazinone, detectable via UV-Vis (λ_max shift from 270 nm to 310 nm).
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can regioselectivity be controlled during alkylation?
- Methodological Answer : A tandem synthesis approach involving Knoevenagel condensation, Michael addition, and intramolecular cyclization is effective for constructing the dihydropyridazine core. Alkylation at the sulfur atom proceeds regioselectively under mild conditions (e.g., acetonitrile reflux) to form thioethers. Optimize reaction time (1–3 minutes) to avoid over-alkylation and byproduct formation. Use XRD analysis to confirm regioselectivity, as demonstrated for structurally similar thioether derivatives .
Q. How should researchers characterize the compound to confirm its structural integrity and purity?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : Assign peaks using 1H and 13C NMR to verify substituent positions (e.g., thiophene-2-carboxamide orientation) .
- XRD Analysis : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the dihydropyridazine ring system .
- Microanalysis and Mass Spectrometry : Validate molecular formula and purity, especially for new derivatives. For non-novel compounds, cross-reference with prior literature (e.g., melting points, Rf values) .
Q. What experimental protocols ensure reproducibility in synthesizing derivatives with modified aryl or alkyl groups?
- Methodological Answer : Follow a modular synthesis strategy:
- Step 1 : Use N-phenylhydrazinecarboxamides and halogenated reagents to introduce substituents at the 3,4-dimethylphenyl or thiophene moieties.
- Step 2 : Optimize cyclization in polar aprotic solvents (e.g., DMF) with catalytic iodine and triethylamine, as shown for analogous 1,3,4-thiadiazole systems .
- Step 3 : Monitor reaction progress via TLC and isolate products using gradient column chromatography.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from dynamic molecular behavior (e.g., tautomerism or conformational flexibility)?
- Methodological Answer :
- Variable-Temperature NMR : Probe tautomeric equilibria by analyzing chemical shift changes at elevated or reduced temperatures.
- DFT Calculations : Model energetically favorable conformers to predict dominant tautomeric states. Cross-validate with XRD data to confirm solid-state structures .
- Isotopic Labeling : Use deuterated solvents or 15N-labeled precursors to distinguish overlapping signals in crowded spectral regions .
Q. What computational strategies are suitable for predicting the compound’s reactivity or binding interactions in biological systems?
- Methodological Answer :
- Molecular Docking : Screen against protein targets (e.g., kinases or enzymes) using software like AutoDock Vina. Prioritize docking poses that align with the compound’s electron-rich thiophene and pyridazine moieties.
- MD Simulations : Simulate solvation effects and ligand-protein stability over nanosecond timescales.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends from biological assays .
Q. How can researchers design experiments to investigate the compound’s potential as a protease inhibitor or antimicrobial agent?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., FRET substrates) to measure IC50 values against proteases like HIV-1 protease or SARS-CoV-2 Mpro.
- MIC Testing : Evaluate antimicrobial activity via broth microdilution against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines .
- SAR Studies : Synthesize derivatives with variations in the methylphenyl or thiophene groups to identify critical pharmacophores .
Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- HPLC with Charged Aerosol Detection (CAD) : Resolve polar byproducts using C18 columns and acetonitrile/water gradients.
- Membrane Filtration : Remove high-molecular-weight impurities via ultrafiltration (10 kDa cutoff).
- Countercurrent Chromatography : Separate stereoisomers using hexane/ethyl acetate/water solvent systems .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental results (e.g., unexpected byproducts or low yields)?
- Methodological Answer :
- Mechanistic Reassessment : Use LC-MS to identify intermediates and propose revised pathways (e.g., competing cyclization routes).
- In Situ Monitoring : Employ ReactIR to track reaction kinetics and detect transient species.
- DoE Optimization : Apply factorial design to test variables (temperature, solvent, catalyst loading) and identify critical failure points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
